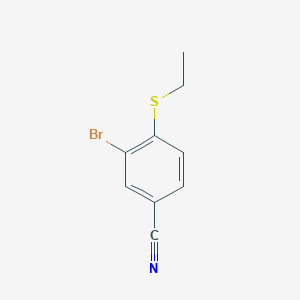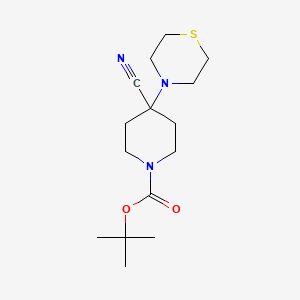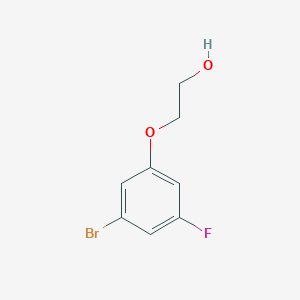
2-(3-Bromo-5-fluorophenoxy)ethanol
概要
説明
2-(3-Bromo-5-fluorophenoxy)ethanol is a chemical compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H8BrFO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2H2 . This indicates that the molecule consists of a bromo-fluoro phenyl group attached to an ethanol group via an ether linkage .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds of similar structure often undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) attacks an electrophilic carbon atom, leading to the substitution of a leaving group, such as a bromine atom .科学的研究の応用
Synthesis and Chemical Reactions
The compound 2-(3-Bromo-5-fluorophenoxy)ethanol, due to its structural properties, is involved in various chemical reactions and synthesis processes. For instance, it is used in the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides, demonstrating the compound's versatility in chemical synthesis. Such processes often tolerate a variety of substituents, indicating the adaptability of this compound in chemical reactions (Grecian, Hadida, & Warren, 2005).
Enantioselective Microbial Reduction
In the realm of biochemistry, this compound is involved in the enantioselective microbial reduction of substituted acetophenones. This process is crucial for preparing chiral intermediates, like (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol, showcasing the compound's significance in producing enantiomerically pure substances, which is essential for pharmaceutical applications (Patel et al., 2004).
Educational and Research Methodologies
This compound also finds its application in academic settings. It's used in student-centered research and optimization experiments, such as in the Williamson ether synthesis. This not only aids in educational purposes but also enhances the understanding of its properties and reactions under various conditions, contributing to the development of optimized synthesis methods (Baar, 2018).
Drug Development and Biological Activities
In drug development and biological research, derivatives of this compound are synthesized for their potential biological activities. For instance, studies have reported the synthesis of novel compounds using this chemical, examining their antibacterial and antifungal activities against various pathogenic bacterial and fungal strains. This highlights the compound's significance in medicinal chemistry and its potential in developing new therapeutic agents (Abdel‐Wadood et al., 2014).
Crystallography and Structural Analysis
This compound is also pivotal in crystallography and structural analysis. Its derivatives are used to form different crystal structures, aiding in understanding molecular configurations and interactions. Such studies are fundamental in materials science and can lead to the development of novel materials with specific properties (Xue, Han, Zhao, & Feng, 2011).
Safety and Hazards
作用機序
Target of Action
Many compounds exert their effects by interacting with protein targets in the body. These targets can be enzymes, receptors, or other proteins that play crucial roles in biological processes .
Mode of Action
The compound can bind to its target, altering the target’s activity. This can result in an increase or decrease in the biological process that the target is involved in .
Biochemical Pathways
The interaction of the compound with its target can affect various biochemical pathways. For example, it might inhibit an enzyme, disrupting a metabolic pathway and leading to a decrease in the production of certain molecules .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s chemical structure and the properties of the tissues it interacts with can influence these processes .
Result of Action
The ultimate effect of the compound will depend on the roles of the targets and pathways it affects. This could range from changes at the molecular and cellular levels to effects on whole-body physiology .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
生化学分析
Biochemical Properties
2-(3-Bromo-5-fluorophenoxy)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux . These changes can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity . The specific temporal patterns of its effects can vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in the metabolism of other compounds, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s availability and activity, ultimately influencing its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEBSROUROVJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



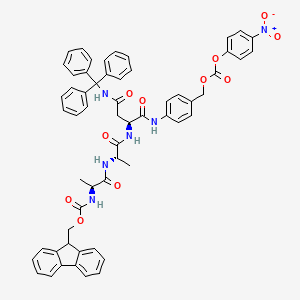
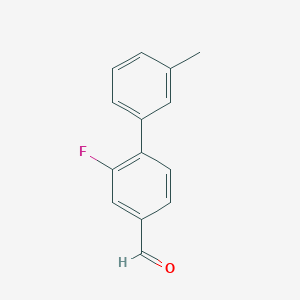
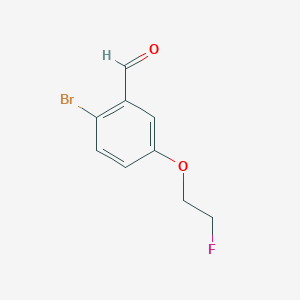

![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)
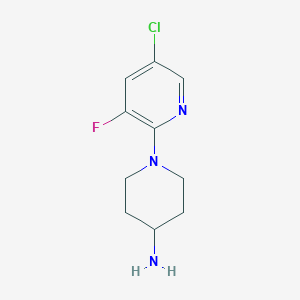

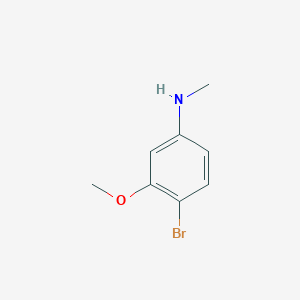
amine](/img/structure/B1449154.png)
